

A Comparative Guide to the Spectroscopic Data of 2-Oxocyclohexanecarboxamide and Its Derivatives

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for **2-Oxocyclohexanecarboxamide** and a selection of its derivatives. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are of interest in synthetic chemistry and drug discovery. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are summarized for easy comparison and are supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data obtained for **2-Oxocyclohexanecarboxamide** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	δ (ppm), Multiplicity, Coupling Constant (Hz), Assignment
Ethyl 2-oxocyclohexanecarboxylate	12.46 (s, 1H, enol-OH), 7.35-7.23 (m, 5H, Ar-H), 4.17 (q, J = 7.2 Hz, 2H, -OCH ₂ CH ₃), 2.71-2.64 (m, 2H, C(O)CH ₂), 2.40 (t, J = 6.0 Hz, 2H, CH ₂), 1.70-1.62 (m, 2H, CH ₂), 1.32 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate	12.46 (s, 1H, enol-OH), 7.40 (s, 1H, Ar-H), 7.27 (d, J = 8.0 Hz, 2H, Ar-H), 7.17 (d, J = 7.9 Hz, 2H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.72-2.63 (m, 2H, C(O)CH ₂), 2.40 (t, J = 6.1 Hz, 2H, CH ₂), 2.36 (s, 3H, Ar-CH ₃), 1.67 (q, J = 6.2 Hz, 2H, CH ₂), 1.33 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate	12.39 (s, 1H, enol-OH), 7.49 (s, 1H, Ar-H), 7.44-7.38 (m, 1H, Ar-H), 7.32-7.28 (m, 1H, Ar-H), 7.27-7.18 (m, 2H, Ar-H), 4.26 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.57-2.37 (m, 4H, C(O)CH ₂ and CH ₂), 1.72-1.63 (m, 2H, CH ₂), 1.33 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate	12.49 (s, 1H, enol-OH), 8.03-7.97 (m, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 7.88-7.83 (m, 1H, Ar-H), 7.79 (d, J = 8.2 Hz, 1H, Ar-H), 7.53-7.43 (m, 3H, Ar-H), 7.36 (d, J = 7.1 Hz, 1H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.55-2.46 (m, 2H, C(O)CH ₂), 2.42 (t, J = 6.1 Hz, 2H, CH ₂), 1.67-1.58 (m, 2H, CH ₂), 1.34 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)[1]

Note: Data for **2-Oxocyclohexanecarboxamide** was not explicitly found and the presented derivatives are of Ethyl 2-oxocyclohexanecarboxylate which exists in an enol form as indicated by the chemical shift around 12.4 ppm.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compound	Chemical Shift (ppm), Assignment
Ethyl 2-oxocyclohexanecarboxylate	173.0 (C=O, ester), 164.9 (enol C-O), 136.7, 131.6, 129.6, 129.5, 128.1, 127.4 (Ar-C), 100.3 (enol C-H), 60.5 (-OCH ₂ CH ₃), 27.0, 23.1, 22.5 (cyclohexane CH ₂), 14.3 (-OCH ₂ CH ₃)[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate	173.1 (C=O, ester), 165.2 (enol C-O), 137.4, 133.8, 130.8, 129.7, 129.5, 128.9 (Ar-C), 99.0 (enol C-H), 60.5 (-OCH ₂ CH ₃), 27.1, 23.1, 22.5 (cyclohexane CH ₂), 21.3 (Ar-CH ₃), 14.3 (-OCH ₂ CH ₃)[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate	173.0 (C=O, ester), 164.3 (enol C-O), 135.1, 134.4, 133.2, 130.6, 129.5, 128.6, 126.5, 126.1 (Ar-C), 100.8 (enol C-H), 60.6 (-OCH ₂ CH ₃), 26.9, 23.2, 22.4 (cyclohexane CH ₂), 14.3 (-OCH ₂ CH ₃)[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate	173.1 (C=O, ester), 164.7 (enol C-O), 133.9, 133.5, 133.3, 131.9, 128.4, 127.9, 127.6, 126.7, 126.1, 125.9, 125.0, 124.9 (Ar-C), 100.3 (enol C-H), 60.6 (-OCH ₂ CH ₃), 27.1, 23.3, 22.6 (cyclohexane CH ₂), 14.3 (-OCH ₂ CH ₃)[1]

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	Key Fragment Ions (m/z)
2-Oxocyclohexanecarboxamide	GC-MS	141 (M+), 124, 96, 83, 68, 55
Ethyl 2-oxocyclohexanecarboxylate	ESI-HRMS	[M+H] ⁺ calculated for C ₁₆ H ₁₈ O ₃ : 259.1334; found: 259.1330[1]
Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate	ESI-HRMS	[M+H] ⁺ calculated for C ₁₇ H ₂₀ O ₃ : 273.1491; found: 273.1489[1]
Ethyl 2-(4-chlorophenyl)-2-oxocyclohexanecarboxylate	ESI-HRMS	[M+H] ⁺ calculated for C ₁₆ H ₁₇ ClO ₃ : 293.0944; found: 293.0939[1]
Ethyl 2-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate	ESI-HRMS	[M+H] ⁺ calculated for C ₂₀ H ₂₀ O ₃ : 309.1491; found: 309.1485[1]

Table 4: Infrared (IR) Spectroscopic Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
2-Oxocyclohexanecarboxamide	~3400-3200 (broad)	N-H stretching (amide)
	~1710	C=O stretching (ketone)
	~1650	C=O stretching (amide I band)
	~1620	N-H bending (amide II band)
Ethyl 2-oxocyclohexanecarboxylate Derivatives (enol form)	~3400-2400 (very broad)	O-H stretching (enol)
	~1650	C=O stretching (ester)
	~1610	C=C stretching (enol)

Note: The IR data for **2-Oxocyclohexanecarboxamide** is predicted based on characteristic functional group absorptions. The data for the ethyl ester derivatives is characteristic of their enol tautomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a Bruker AV 400 spectrometer operating at 400 MHz for ^1H NMR and 101 MHz for ^{13}C NMR.[\[1\]](#)

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ^1H NMR and referenced to the solvent signal for ^{13}C NMR.[\[1\]](#)

Data Acquisition:

- ^1H NMR: Standard pulse sequences were used. Data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant in Hertz (Hz), and integration.
- ^{13}C NMR: Spectra were recorded with complete proton decoupling.

Mass Spectrometry (MS)

GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (specific model not detailed in the source).
- Ionization: Electron Ionization (EI) at 70 eV is typically used for GC-MS analysis.

High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[\[1\]](#)
- Ionization Mode: Positive ion mode ($[\text{M}+\text{H}]^+$) was used for the reported derivatives.[\[1\]](#)

Infrared (IR) Spectroscopy

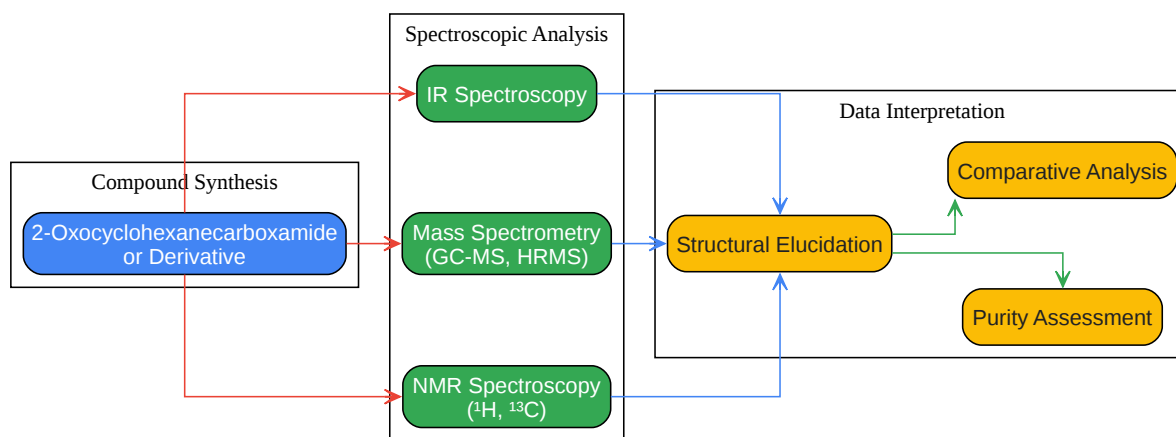
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Sample Preparation: Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr), as a KBr pellet for solids, or as a thin film.

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm^{-1} . A background spectrum is collected and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Oxocyclohexanecarboxamide** and its derivatives.



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Caption: General workflow for the synthesis and spectroscopic characterization.

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References

- 1. rsc.org [rsc.org]
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